(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 218944-01-5
Cat. No.: VC21422223
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 218944-01-5 |
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Molecular Formula | C10H10N2O4S |
Molecular Weight | 254.26g/mol |
IUPAC Name | (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14)/t8-,9?/m0/s1 |
Standard InChI Key | WHEHQPOUIXMETN-IENPIDJESA-N |
Isomeric SMILES | C1[C@H](NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES | C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES | C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid contains a five-membered heterocyclic thiazolidine ring with sulfur and nitrogen atoms, a carboxylic acid group at the 4-position, and a 4-nitrophenyl group at the 2-position. The molecular formula is C10H10N2O4S, with a molecular weight of approximately 254.26 g/mol. The compound adopts a specific stereochemistry with the R configuration at the 4-position, which is crucial for its biological activities.
The compound exists in a well-defined three-dimensional arrangement with the nitro group positioned para to the attachment point on the phenyl ring. This positioning differentiates it from its isomeric relative, (4R)-2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, which has the nitro group at the meta position.
Physical and Chemical Properties
The physical state of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is typically a solid at room temperature with characteristic spectroscopic features. The compound shows distinctive infrared absorption bands for the carboxylic acid group (3300-3100 cm⁻¹ for O-H stretching and around 1690 cm⁻¹ for C=O stretching), aromatic carbon (1620 cm⁻¹ for C=C stretching), and secondary amine (around 3250 cm⁻¹) .
Property | Value |
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Molecular Formula | C10H10N2O4S |
Molecular Weight | 254.26 g/mol |
Physical State | Solid |
Solubility | Limited in water, soluble in organic solvents |
IR Spectral Features | O-H stretching (3300-3100 cm⁻¹), C=O stretching (1690 cm⁻¹), C=C stretching (1620 cm⁻¹) |
Stereochemistry | 4R configuration |
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation reaction between L-cysteine and 4-nitrobenzaldehyde. This reaction forms the thiazolidine ring while establishing the correct stereochemistry at the 4-position .
The general procedure for synthesis follows these steps:
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L-cysteine hydrochloride is dissolved in water, and potassium acetate is added to neutralize the solution.
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An equal volume of absolute ethanol is added to the reaction mixture.
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4-nitrobenzaldehyde is added dropwise, leading to the precipitation of the product.
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The reaction is allowed to stir for several hours at room temperature.
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The precipitate is filtered, washed with cold ethanol, and dried to obtain the product .
This synthetic pathway typically yields a mixture of diastereomers, primarily the (2R,4R) and (2S,4R) isomers, which can be separated through chromatographic techniques .
Chemical Reactions
The compound can undergo various chemical reactions, including:
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Oxidation and reduction reactions, particularly involving the nitro group
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Substitution reactions at the aromatic ring
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Modifications of the carboxylic acid group through esterification or amidation
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Ring-opening reactions under specific conditions
These reactions enable the development of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Stereochemistry and Isomerism
Diastereomeric Forms
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid exists as two major diastereomers: (2R,4R) and (2S,4R). The 4R configuration is derived from the L-cysteine starting material, while the configuration at the 2-position depends on the facial selectivity during the condensation reaction .
The diastereomeric ratio typically ranges from 1:1 to 3:2, depending on the reaction conditions. These diastereomers can be distinguished through NMR spectroscopy, particularly through the characteristic signals of the thiazolidine ring protons .
NMR Spectral Analysis
The stereochemical configuration can be confirmed using NMR spectroscopy:
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The diagnostic singlet at δ 5.0-5.9 represents the H-2 proton of the thiazolidine ring.
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The H-5 methylene protons appear as doublets of doublets or multiplets at δ 3.2-3.9.
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The H-4 proton typically shows as a doublet of doublets at δ 3.8-4.2.
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The 13C NMR shows characteristic carbons in the thiazolidine ring at δ 37, 66, and 68, with the amide carbonyl observed at δ 167 .
The stereochemistry can be unambiguously confirmed through 2D NOESY spectroscopy. The (2R,4R) isomer shows a key interaction between the H-2 and H-4 protons, which is absent in the (2S,4R) isomer .
Biological Activities and Applications
Antimicrobial Properties
Thiazolidine derivatives, including (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, often exhibit significant antimicrobial activity. The nitro group on the phenyl ring contributes to the compound's ability to interact with biological targets, potentially disrupting microbial processes .
Research on related compounds has shown activity against various bacterial strains and, notably, against Mycobacterium tuberculosis. For instance, certain 2-substituted aryl-thiazolidine-4-carboxylic acid hydrazones have demonstrated potent antitubercular activity against both regular and multi-drug resistant strains of tuberculosis .
Antioxidant Properties
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid and similar thiazolidine carboxylic acid derivatives exhibit antioxidant properties, making them potential candidates for treating conditions associated with oxidative stress .
The antioxidant mechanism is twofold:
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Release of cysteine in physiological conditions, which can contribute to glutathione synthesis
These properties can be evaluated using standard antioxidant assays such as the DPPH radical scavenging assay and the cupric reducing antioxidant capacity (CUPRAC) method .
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
The identification and characterization of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involve multiple spectroscopic techniques:
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Infrared Spectroscopy (IR): Shows characteristic bands for carboxylic acid, aromatic ring, and nitro group functionalities.
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Nuclear Magnetic Resonance (NMR): Provides structural confirmation through characteristic proton and carbon signals, particularly for the thiazolidine ring.
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Mass Spectrometry: Reveals diagnostic fragmentation patterns, including the 1,4 ring cleavage (m/z 163) and 2,5 ring cleavage (m/z 87), which are typical for thiazolidine structures .
Chromatographic Methods
Purification and analysis of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid and its diastereomers can be achieved through:
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High-Performance Liquid Chromatography (HPLC): Enables separation of diastereomers and assessment of purity.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and preliminary purity analysis.
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Column Chromatography: Employed for larger-scale purification of the compound and its isomers .
Comparison with Related Compounds
Structural Analogs
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can be compared with several related compounds to understand structure-activity relationships:
The position and nature of substituents on the phenyl ring significantly influence the compound's physicochemical properties and biological activities. The para-nitro group in (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid likely contributes unique electronic effects that differentiate it from its structural analogs .
Biological Activity Comparisons
Research on related compounds has shown that the stereochemistry at the 2-position significantly affects biological activity. For instance, in antitubercular screening, the (2R,4R) isomers of thiazolidine-4-carboxylic acid derivatives typically show approximately four times greater activity than their corresponding (2S,4R) isomers .
Similarly, the position of the nitro group on the phenyl ring can modulate the compound's interaction with biological targets. Thus, the 4-nitro substituent in (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid may confer distinct biological properties compared to the 3-nitro analog .
Current Research and Future Perspectives
Ongoing Research
Current research on thiazolidine-4-carboxylic acid derivatives focuses on several areas:
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Development of more selective and potent antimicrobial agents to combat drug resistance
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Exploration of antioxidant properties for potential application in diseases associated with oxidative stress
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Investigation of structure-activity relationships to optimize biological activities
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Design of hybrid molecules incorporating the thiazolidine-4-carboxylic acid scaffold with other bioactive moieties
Future Applications
Future applications of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid may include:
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Development as a potential antitubercular agent, particularly against drug-resistant strains
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Utilization as a cysteine prodrug for enhancing cellular antioxidant defenses
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Incorporation into more complex molecular structures to develop multifunctional therapeutic agents
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Application in biochemical studies as a tool for understanding thiol biochemistry and redox processes
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